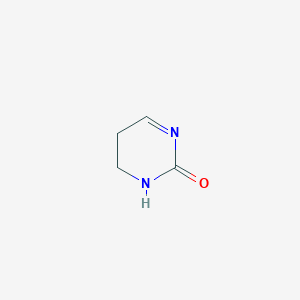
5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a chloro group, an oxazolyl group, and an oxolan-3-yloxy group. This compound may be of interest in various fields of research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridine core: Starting with a suitable pyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the oxazolyl group: This can be done through a cyclization reaction involving an appropriate nitrile and hydroxylamine.
Attachment of the oxolan-3-yloxy group: This step may involve nucleophilic substitution reactions using oxolan-3-ol and a suitable leaving group on the pyridine ring.
Formation of the carboxamide: The final step could involve the reaction of the intermediate with an amine under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolan-3-yloxy group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the oxazolyl group or the carboxamide functionality, using reagents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
Medicine
The compound may be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The oxazolyl and pyridine rings could play a role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
類似化合物との比較
Similar Compounds
5-chloro-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide: Lacks the oxolan-3-yloxy group.
6-(oxolan-3-yloxy)pyridine-3-carboxamide: Lacks the chloro and oxazolyl groups.
5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide: Lacks the oxazolyl group.
Uniqueness
The presence of all three substituents (chloro, oxazolyl, and oxolan-3-yloxy groups) on the pyridine ring makes 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide unique. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c14-10-5-8(12(18)16-11-2-4-20-17-11)6-15-13(10)21-9-1-3-19-7-9/h2,4-6,9H,1,3,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROOJAYMKDMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NOC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2669743.png)



![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2669752.png)
![5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2669753.png)
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2669755.png)



